![molecular formula C20H15NO3 B11150222 (4E)-N-hydroxy-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-imine](/img/structure/B11150222.png)
(4E)-N-hydroxy-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-imine
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Overview
Description
9-PHENYL-2,3-DIHYDROCYCLOPENTA[C]FURO[3,2-G]CHROMEN-4(1H)-ONE OXIME is a complex organic compound with a unique structure that combines multiple ring systems
Preparation Methods
The synthesis of 9-PHENYL-2,3-DIHYDROCYCLOPENTA[C]FURO[3,2-G]CHROMEN-4(1H)-ONE OXIME typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the core chromene structure, followed by the introduction of the furo and cyclopenta rings. The oxime functional group is then introduced through a reaction with hydroxylamine. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles
Scientific Research Applications
9-PHENYL-2,3-DIHYDROCYCLOPENTA[C]FURO[3,2-G]CHROMEN-4(1H)-ONE OXIME has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing into its potential as an anticancer agent, given its ability to interact with specific cellular targets.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar compounds include other chromene derivatives and furochromenes. What sets 9-PHENYL-2,3-DIHYDROCYCLOPENTA[C]FURO[3,2-G]CHROMEN-4(1H)-ONE OXIME apart is its unique combination of ring systems and the presence of the oxime functional group, which can confer distinct chemical and biological properties. Other similar compounds might include:
- Pyrano[2,3-f]chromene-4,8-dione derivatives
- Furo[3,2-c]chromen-4-ones .
Properties
Molecular Formula |
C20H15NO3 |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
(NE)-N-(14-phenyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-ylidene)hydroxylamine |
InChI |
InChI=1S/C20H15NO3/c22-21-20-14-8-4-7-13(14)15-9-16-17(12-5-2-1-3-6-12)11-23-18(16)10-19(15)24-20/h1-3,5-6,9-11,22H,4,7-8H2/b21-20+ |
InChI Key |
ORUDIJFCINWMFK-QZQOTICOSA-N |
Isomeric SMILES |
C1CC2=C(C1)/C(=N\O)/OC3=C2C=C4C(=C3)OC=C4C5=CC=CC=C5 |
Canonical SMILES |
C1CC2=C(C1)C(=NO)OC3=C2C=C4C(=C3)OC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
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